molecular formula C10H15NO4S B12537289 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-YL)hexanoic acid CAS No. 141969-45-1

6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-YL)hexanoic acid

Cat. No.: B12537289
CAS No.: 141969-45-1
M. Wt: 245.30 g/mol
InChI Key: WCUXBNLBBGRJCW-UHFFFAOYSA-N
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Description

6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is a heterocyclic compound with the molecular formula C10H15NO4S It is characterized by a pyrrolidine ring substituted with a sulfanyl group and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with pyrrolidine-based intermediates. One common method includes the use of 6-bromohexanoic acid, which undergoes nucleophilic substitution with a pyrrolidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.

    Substitution: The hexanoic acid chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.

Scientific Research Applications

6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their activity and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is unique due to the presence of both a sulfanyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

141969-45-1

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

6-(2,5-dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid

InChI

InChI=1S/C10H15NO4S/c12-8-6-7(16)10(15)11(8)5-3-1-2-4-9(13)14/h7,16H,1-6H2,(H,13,14)

InChI Key

WCUXBNLBBGRJCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCCCCC(=O)O)S

Origin of Product

United States

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